molecular formula C34H56N2O12 B000604 Seloken CAS No. 56392-17-7

Seloken

Cat. No. B000604
CAS RN: 56392-17-7
M. Wt: 684.8 g/mol
InChI Key: YGULWPYYGQCFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on Seloken and its formulations has revealed insights into the synthesis and quality control of metoprolol-based extended-release formulations. A study by Amini et al. (2010) examined in-vitro metoprolol release from various formulations in the presence of ethanol, showcasing the stability of these formulations under different conditions, which is crucial for ensuring consistent therapeutic effects (Amini et al., 2010).

Molecular Structure Analysis

The molecular structure of metoprolol, the active compound in Seloken, plays a significant role in its pharmacokinetic and pharmacodynamic properties. However, specific studies focusing on the molecular structure analysis of metoprolol related to Seloken were not found in the recent scientific literature. Generally, metoprolol's structure determines its selectivity and affinity for beta-adrenergic receptors, contributing to its therapeutic efficacy and side effect profile.

Chemical Reactions and Properties

Metoprolol's chemical behavior, including its stability and reactions in the presence of other substances, is vital for the development of effective formulations. The study by Amini et al. (2010) also sheds light on metoprolol's stability in ethanol-containing media, highlighting how different formulations respond to ethanol, which can affect the drug's release and absorption (Amini et al., 2010).

Physical Properties Analysis

The physical properties of metoprolol, such as solubility and dissolution rate, are crucial for formulating extended-release tablets that maintain therapeutic levels over time. Gohel et al. (2009) conducted a study on the fabrication of modified release tablet formulations of metoprolol succinate using hydroxypropyl methylcellulose and xanthan gum, aiming to achieve a desired drug release pattern (Gohel et al., 2009).

Chemical Properties Analysis

Understanding metoprolol's chemical properties, including its reactivity and interaction with excipients, is essential for the development of stable and effective pharmaceutical formulations. The research discussed above provides insights into these aspects, particularly in terms of how metoprolol's release is influenced by external factors like ethanol (Amini et al., 2010).

Scientific Research Applications

  • Metoprolol in Renal Hypertension : A study by Yasumoto et al. (1988) found that Metoprolol treatment significantly decreased blood pressure in patients with renal hypertension without causing serious side effects Yasumotoetal.,1988Yasumoto et al., 1988.

  • Migraine Prophylaxis : Andersson et al. (1983) conducted a study comparing Metoprolol 200 mg in Durules® once daily against a placebo for migraine prophylaxis. The study concluded that Metoprolol was more effective and well-tolerated than placebo for this purpose Anderssonetal.,1983Andersson et al., 1983.

  • Comparison with Atenolol in Hypertension : A clinical comparison by Lyngstam and Rydén (2009) found that Metoprolol and Atenolol, when administered once daily, are equipotent in patients with mild to moderate hypertension Lyngstam & Rydén, 2009.

  • Modified Release Tablet Formulation : A study by Gohel et al. (2009) explored the fabrication of a modified release tablet formulation of Metoprolol Succinate using Hydroxypropyl Methylcellulose and Xanthan Gum. This formulation aimed to achieve a desired drug release pattern Goheletal.,2009Gohel et al., 2009.

Future Directions

AstraZeneca has entered an agreement to provide the commercial rights for Seloken/Seloken ZOK (metoprolol tartrate and metoprolol succinate respectively) and associated Logimax fixed-dose combination (metoprolol succinate and felodipine) treatments in Europe to Recordati . This indicates a potential expansion of the commercial potential of Seloken.

properties

IUPAC Name

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGULWPYYGQCFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seloken

CAS RN

56392-17-7
Record name Metoprolol tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Seloken
Reactant of Route 2
Seloken
Reactant of Route 3
Seloken
Reactant of Route 4
Seloken
Reactant of Route 5
Seloken
Reactant of Route 6
Reactant of Route 6
Seloken

Citations

For This Compound
1,140
Citations
A Sandberg, G Ragnarsson, UE Jonsson… - European journal of …, 1988 - Springer
… more even plasma concentration curve for Seloken Durules than for Prelis and Lopressor … between Seloken Durules and Lopressor SR has also been shown elsewhere [4]. Seloken …
Number of citations: 162 link.springer.com
TE Onyebum, EO Akpunonu, AO Okpara… - Journal of Basic …, 2021 - researchgate.net
This study involves the reservoir characterization of sand units penetrated by four wells (Bulte-1, Kasade-1, Kadaru-1, and Herwa-1) in the Seloken Field. The well log suite used …
Number of citations: 0 www.researchgate.net
P Hjemdahl - Lakartidningen, 1976 - europepmc.org
[Seloken (Metoprolol, Hässle)] - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers Help Contact us Helpdesk Feedback Twitter …
Number of citations: 2 europepmc.org
M Wirth - Journal of pharmaceutical sciences, 1991 - Wiley Online Library
… (both Seloken and Seloken ZOC tablets were used). The Seloken tablets are circular and have an engraving and a score on one side, while the other side is smooth. The Seloken ZOC …
Number of citations: 24 onlinelibrary.wiley.com
A Amini, A Dawood, AM Hesselgren, H Thor… - Pharmeuropa bio & …, 2010 - europepmc.org
This paper presents in-vitro metoprolol release from four different extended-release (ER) formulations, ie Metoprolol GEA® Retard, Logimax® forte, Metoprolol Sandoz® and Seloken …
Number of citations: 1 europepmc.org
MC Gohel, RK Parikh, SA Nagori, DG Jena - Aaps pharmscitech, 2009 - Springer
The present investigation was undertaken to fabricate modified release tablet of metoprolol succinate using hydroxypropyl methylcellulose (HPMC) and xanthan gum as a matrixing …
Number of citations: 68 link.springer.com
CH Brachais, R Duclos, C Vaugelade, J Huguet… - International journal of …, 1998 - Elsevier
… Finally, a dissolution profile similar to those of a commercial Seloken 200 LP tablet formulation was obtained, for a 15% (w/w) drug concentration in the polymer matrix and for a solid …
Number of citations: 18 www.sciencedirect.com
C Enckell, M Pehrsson - MSc Theses, 2005 - lup.lub.lu.se
… Metoprolol, the active ingredient in Seloken ZOC, is a substance known as a beta-blocker. A beta-… The difference between Seloken and Seloken ZOC is the manner in which the tablet …
Number of citations: 0 lup.lub.lu.se
AL Hard - Reactions, 2009 - Springer
Twin female neonates developed retinopathy of prematurity (ROP), after in utero exposure to furosemide, metoprolol, ramipril and candesartan cilexetil [dosages not stated]; one …
Number of citations: 0 link.springer.com
A Callans, I Colling, T DAFGARD… - Clinical Trials …, 1981 - … SCIENCE BV PO BOX 211, 1000 …
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.